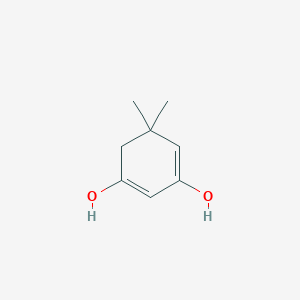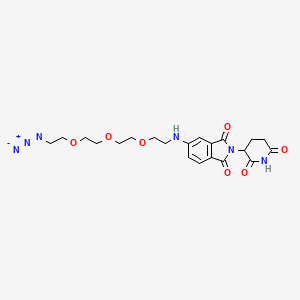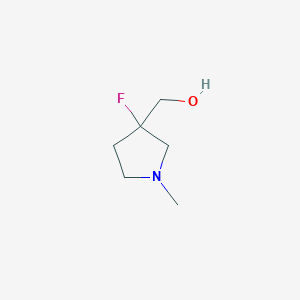
Lenalidomide-PEG5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-PEG5-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of a polyethylene glycol (PEG) chain to lenalidomide enhances its solubility and bioavailability, making it a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG5-OH typically involves the conjugation of lenalidomide with a PEG chain. One common method involves the activation of the hydroxyl group on the PEG chain, followed by its reaction with lenalidomide. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between lenalidomide and PEG .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Lenalidomide-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the PEG chain.
Substitution: Substitution reactions can occur at the functional groups on the lenalidomide or PEG moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Lenalidomide-PEG5-OH has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and drug delivery systems.
Medicine: Investigated for its potential in targeted cancer therapies and as an immunomodulatory agent.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
作用機序
Lenalidomide-PEG5-OH exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. The PEG chain enhances the compound’s solubility and stability, improving its pharmacokinetic properties .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: Another derivative of thalidomide with similar applications in cancer therapy.
Lenalidomide: The base compound without the PEG modification, widely used in hematologic malignancies.
Uniqueness
Lenalidomide-PEG5-OH stands out due to its enhanced solubility and bioavailability compared to its parent compound, lenalidomide. The addition of the PEG chain allows for better drug delivery and reduced side effects, making it a promising candidate for further research and development .
特性
分子式 |
C23H33N3O8 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
3-[7-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C23H33N3O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-6-24-19-3-1-2-17-18(19)16-26(23(17)30)20-4-5-21(28)25-22(20)29/h1-3,20,24,27H,4-16H2,(H,25,28,29) |
InChIキー |
LESNBDWILZNTLC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)






![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
